molecular formula C8H16N2O B13174613 3-(Aminomethyl)-1-propylpyrrolidin-2-one

3-(Aminomethyl)-1-propylpyrrolidin-2-one

Cat. No.: B13174613
M. Wt: 156.23 g/mol
InChI Key: RXWADLHOQKHULA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-propylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with an aminomethyl group at the 3-position and a propyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-propylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-propylpyrrolidin-2-one with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the aminomethyl group is introduced at the 3-position of the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-propylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-1-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of a propyl group.

    3-(Aminomethyl)-1-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of a propyl group.

    3-(Aminomethyl)-1-butylpyrrolidin-2-one: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

3-(Aminomethyl)-1-propylpyrrolidin-2-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-(aminomethyl)-1-propylpyrrolidin-2-one

InChI

InChI=1S/C8H16N2O/c1-2-4-10-5-3-7(6-9)8(10)11/h7H,2-6,9H2,1H3

InChI Key

RXWADLHOQKHULA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(C1=O)CN

Origin of Product

United States

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